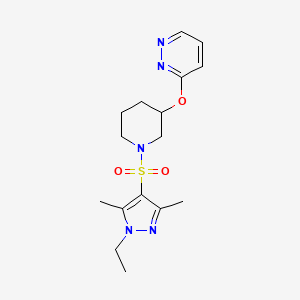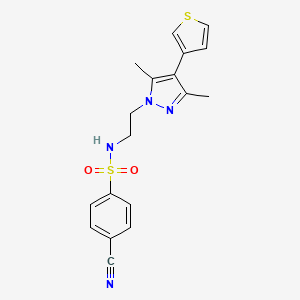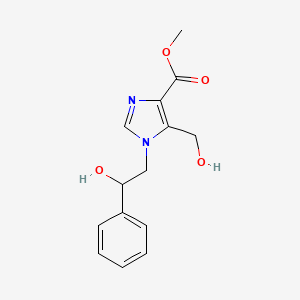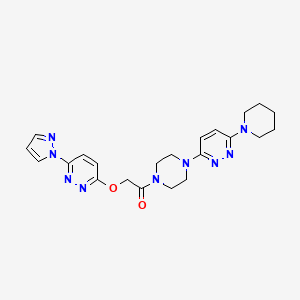
3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating effective antibacterial agents. The process involves the reaction of a precursor, ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, with various active methylene compounds to produce derivatives of pyran, pyridine, and pyridazine. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied, leading to the formation of pyrazole and oxazole derivatives. Furthermore, the treatment of the precursor with urea, thiourea, and guanidine hydrochloride resulted in the synthesis of pyrimidine and thiazine derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized heterocyclic derivatives were elucidated using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, both ^1H and ^13C. These techniques confirmed the successful incorporation of the pyrano[2,3-c]pyridazine moiety into the newly synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were facilitated by the use of piperidine as an organocatalyst. This approach allowed for a one-pot multicomponent reaction that yielded a diverse array of heterocyclic derivatives with varying functionalities, such as thiazine, tetrazole, and pyrimidine. The reactivity of the compounds was further demonstrated by their ability to undergo subsequent reactions with different reagents to achieve the desired heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized in the context of their potential antibacterial activity. A subset of these compounds exhibited high antibacterial activity when tested against various bacterial strains. Compounds 3a and 3c, in particular, showed strong significant activity compared to reference antibiotics such as chloramphenicol and nystatin. These compounds were tested against both Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumonia. Additionally, antifungal potential was evaluated against Candida albicans and Aspergillus albicans strains, with notable activity observed .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has indicated that heterocyclic compounds containing a sulfonamido moiety, which share structural similarities with the specified chemical compound, have been synthesized for potential use as antibacterial agents. The synthesis of these compounds involved reactions that produced pyran, pyridine, and pyridazine derivatives, among others. Several of these newly synthesized compounds demonstrated high antibacterial activities, highlighting the potential of such chemical structures in the development of new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
Further studies explored the synthesis of new heterocycles based on sulfonamide derivatives, aiming to evaluate their antimicrobial properties. By manipulating the chemical structure to create various derivatives, researchers were able to produce compounds with significant antimicrobial activities. This emphasizes the role of such compounds in the development of new antimicrobial agents, which could be crucial in the fight against drug-resistant pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing a sulfonamido moiety, akin to the compound , have been extensively studied. These investigations include the preparation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives. Such research not only contributes to the understanding of the chemical reactivity of these compounds but also explores their potential antimicrobial activity, further underscoring their significance in medicinal chemistry (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Heterocyclic Chemistry and Drug Development
The role of heterocyclic chemistry in drug development is highlighted through the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, which are structurally related to the chemical compound of interest. These efforts aim to discover new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory properties. The systematic exploration of these chemical structures and their biological activities is crucial for the advancement of pharmaceutical sciences (Fadda, Etman, El-Seidy, & Elattar, 2012).
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety . This suggests that the compound may interact with its target in a dynamic manner, potentially altering its structure and properties.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization
Result of Action
A related compound was found to have potent in vitro antipromastigote activity
Action Environment
The solubility of a related compound in saline suggests that it may be stable in aqueous environments
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-21-13(3)16(12(2)19-21)25(22,23)20-10-6-7-14(11-20)24-15-8-5-9-17-18-15/h5,8-9,14H,4,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNOGZANTFVKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)



![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)



![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
